molecular formula C16H26FNO B5193547 N-butyl-6-(4-fluorophenoxy)hexan-1-amine

N-butyl-6-(4-fluorophenoxy)hexan-1-amine

Cat. No.: B5193547
M. Wt: 267.38 g/mol
InChI Key: MLONOTILKREMCR-UHFFFAOYSA-N
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Description

Research Applications and Value N-butyl-6-(4-fluorophenoxy)hexan-1-amine is a synthetic organic compound featuring a hexan-1-amine chain modified with a N-butyl group and a 4-fluorophenoxy ether linkage at the 6-position. This structure is of significant interest in medicinal chemistry, particularly in the development of targeted therapies. Compounds with similar phenoxy-ether and amine linker architectures have been investigated as Selective Androgen Receptor Modulators (SARMs) and androgen receptor-targeted agents for the treatment of cancers, including prostate cancer . The incorporation of the 4-fluorophenyl group is a common strategy in drug design to enhance metabolic stability and binding affinity to biological targets. Mechanism of Action Insight While the specific mechanism of action for this compound requires further elucidation, research on structurally related molecules provides strong clues. Analogous compounds are designed to interact with specific receptors, such as the androgen receptor (AR). In such cases, the phenoxy-ether linker is a key functional group that helps position the molecule within the receptor's binding pocket, contributing to high binding affinity . The biological activity is likely mediated through this targeted receptor interaction, which can modulate downstream signaling pathways involved in cell proliferation and growth. For Research Use Only This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

N-butyl-6-(4-fluorophenoxy)hexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26FNO/c1-2-3-12-18-13-6-4-5-7-14-19-16-10-8-15(17)9-11-16/h8-11,18H,2-7,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLONOTILKREMCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCCCOC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-butyl-6-(4-fluorophenoxy)hexan-1-amine typically involves the reaction of 4-fluorophenol with a suitable hexanamine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-butyl-6-(4-fluorophenoxy)hexan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-butyl-6-(4-fluorophenoxy)hexan-1-amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential therapeutic effects and applications in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-6-(4-fluorophenoxy)hexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use .

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

Compound Substituent Molecular Weight (g/mol) logP (Predicted) Key Properties/Applications
This compound 4-fluorophenoxy ~267.39 ~4.5* Potential electronic materials
N-butyl-6-(4-chlorophenoxy)hexan-1-amine 4-chlorophenoxy 283.84 5.06 Higher lipophilicity
N-butyl-6-(2,4-dimethylphenoxy)hexan-1-amine 2,4-dimethylphenoxy 277.45 ~5.5* Steric hindrance, hydrophobic
XOB 4-phenylbutoxy 549.55 N/A Pharmacological activity

*Estimated based on substituent contributions.

Solvent Interactions

  • Hexan-1-amine derivatives exhibit distinct thermophysical behaviors in solvent mixtures. For example, hexan-1-amine mixed with N,N-dimethylformamide (DMF) shows temperature-dependent density and refractive index changes . The fluorinated analog’s electron-withdrawing group may reduce polarity, altering solubility in polar solvents like ethanol or water compared to chloro/methyl analogs .

Electronic Properties

  • The fluorophenoxy group’s electron-withdrawing nature could enhance charge transport in electrochromic polymers, as seen in thiophene-pyrrole derivatives . In contrast, dimethylphenoxy’s electron-donating methyl groups might stabilize conductive states differently.

Q & A

Q. What are the key structural features and physicochemical properties of N-butyl-6-(4-fluorophenoxy)hexan-1-amine relevant to its reactivity and interactions?

The compound features a hexan-1-amine backbone substituted with a butyl group and a 4-fluorophenoxy moiety. Key properties include:

  • Hydrogen-bonding capacity : The amine group (H-bond donor) and ether oxygen (H-bond acceptor) enable interactions with biological targets or solvents .
  • Lipophilicity : The fluorinated aromatic ring and alkyl chains contribute to a high logP value (~5, inferred from similar amines ), influencing membrane permeability.
  • Stereoelectronic effects : The electron-withdrawing fluorine atom on the phenoxy group modulates electronic distribution, affecting reactivity in substitution or oxidation reactions .
  • Thermodynamic stability : Data from analogous amines (e.g., hexan-1-amine) suggest temperature-dependent solubility in polar solvents like DMF or DMA, critical for reaction design .

Q. What synthetic routes are commonly employed for the preparation of this compound, and how can reaction conditions be optimized?

Synthesis typically involves:

  • Nucleophilic substitution : Reacting 6-bromohexan-1-amine with 4-fluorophenol under basic conditions (e.g., K₂CO₃) to form the ether linkage, followed by butylation .
  • Catalytic optimization : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yield in biphasic systems .
  • Inert atmosphere : To prevent oxidation of the amine, reactions are conducted under nitrogen or argon .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • NMR : ¹H NMR (CDCl₃) reveals distinct signals for the butyl chain (δ 0.8–1.5 ppm), fluorophenoxy aromatic protons (δ 6.8–7.1 ppm), and amine protons (δ 1.5–2.5 ppm). ¹⁹F NMR confirms fluorine presence (δ -115 to -120 ppm) .
  • Mass spectrometry : High-resolution ESI-MS provides exact mass confirmation (calculated for C₁₆H₂₅FNO: 278.1922) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with mobile phases like acetonitrile/water (70:30) .

Advanced Research Questions

Q. What methodological approaches are recommended for investigating the thermodynamic behavior of this compound in solvent systems?

  • Volumetric analysis : Measure density (ρ) and speed of sound (c) in binary mixtures (e.g., DMF or DMA) to calculate excess molar volumes and isentropic compressibility, revealing solute-solvent interactions .
  • Refractive index (nD) : Correlate with polarizability to assess molecular packing in solvents .
  • Prigogine-Flory-Patterson (PFP) model : Apply to interpret deviations from ideal behavior, particularly for amine-amide mixtures .

Q. How can computational modeling be utilized to predict the binding affinity of this compound with biological targets?

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., GPCRs or enzymes). The fluorophenoxy group may engage in π-π stacking with aromatic residues, while the amine forms hydrogen bonds .
  • QSAR studies : Correlate logP, topological polar surface area (TPSA ≈ 21.3 Ų ), and electronic parameters (Hammett σ) with bioactivity data.
  • MD simulations : Evaluate stability of ligand-receptor complexes in aqueous environments over nanosecond timescales .

Q. What strategies should be employed to resolve contradictions in reported bioactivity data for this compound across different studies?

  • Dose-response reevaluation : Conduct orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .
  • Metabolic stability testing : Use liver microsomes or hepatocytes to identify metabolites that may interfere with activity measurements .
  • Structural analogs comparison : Compare with derivatives (e.g., N-butyl-4-(4-chloro-phenoxy)butan-1-amine ) to isolate the fluorophenoxy group’s contribution.
  • Batch-to-batch consistency : Verify compound purity via LC-MS and elemental analysis to rule out impurities as confounding factors .

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